molecular formula C12H18N2O B180634 (R)-4-benzyl-2-hydroxymethylpiperazine CAS No. 149715-46-8

(R)-4-benzyl-2-hydroxymethylpiperazine

Cat. No.: B180634
CAS No.: 149715-46-8
M. Wt: 206.28 g/mol
InChI Key: PJMFGDYBTJEEDP-GFCCVEGCSA-N
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Description

®-4-benzyl-2-hydroxymethylpiperazine is a chiral piperazine derivative with a benzyl group attached to the fourth carbon and a hydroxymethyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-benzyl-2-hydroxymethylpiperazine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available piperazine.

    Benzylation: The piperazine is benzylated at the fourth carbon using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Hydroxymethylation: The benzylated piperazine is then subjected to hydroxymethylation at the second carbon using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of ®-4-benzyl-2-hydroxymethylpiperazine may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-4-benzyl-2-hydroxymethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: ®-4-benzyl-2-carboxypiperazine.

    Reduction: ®-4-benzyl-2-aminomethylpiperazine.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

®-4-benzyl-2-hydroxymethylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs targeting central nervous system disorders.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Chemistry: It is employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-4-benzyl-2-hydroxymethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the benzyl group provides hydrophobic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-benzyl-2-hydroxymethylpiperazine: The enantiomer of the compound with similar chemical properties but different biological activity.

    4-benzylpiperazine: Lacks the hydroxymethyl group, resulting in different reactivity and applications.

    2-hydroxymethylpiperazine: Lacks the benzyl group, affecting its binding properties and uses.

Uniqueness

®-4-benzyl-2-hydroxymethylpiperazine is unique due to its chiral nature, which can lead to enantioselective interactions in biological systems. This specificity makes it valuable in the development of chiral drugs and catalysts.

Properties

IUPAC Name

[(2R)-4-benzylpiperazin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMFGDYBTJEEDP-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428014
Record name (R)-4-benzyl-2-hydroxymethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149715-46-8
Record name (2R)-4-(Phenylmethyl)-2-piperazinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149715-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-4-benzyl-2-hydroxymethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 45B (6 g, 22.87 mmol) in tetrahydrofuran (45.7 mL) was added to lithium aluminum hydride in tetrahydrofuran (30.9 mL, 61.8 mmol) dropwise with an addition funnel under nitrogen over 30 minutes. The reaction mixture was stirred at room temperature for 1 hour and then carefully quenched with water and 1 N NaOH (aqueous). The product was extracted once with dichloromethane, dried over Na2SO4 and concentrated to afford the title compound. 1H NMR (500 MHz, DMSO-d6) δ ppm 7.37-7.17 (m, 5H), 4.48 (t, J=5.4, 1H), 3.60 (t, J=6.5, 1H), 3.42 (q, J=13.1, 2H), 3.27-3.15 (m, 2H), 2.80 (dt, J=2.7, 11.4, 1H), 2.73-2.55 (m, 4H), 1.92 (td, J=3.0, 10.8, 1H), 1.81-1.72 (m, 1H), 1.60 (t, J=10.1, 1H); MS (ESI+) m/z 206.9 (M+H)+.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45.7 mL
Type
solvent
Reaction Step One
Quantity
30.9 mL
Type
solvent
Reaction Step One

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